(3S,5Z)-3-hydroxytetradec-5-enoyl-CoA

Enzymology Metabolomics Fatty Acid Metabolism

This (3S,5Z)-3-hydroxytetradec-5-enoyl-CoA is the authentic, chemically defined long-chain (3S)-hydroxy fatty acyl-CoA required for precise interrogation of unsaturated fatty acid β-oxidation. Its unique cis-Δ5 double bond and (S)-stereochemistry make it the native substrate for LCHAD and the mitochondrial trifunctional protein (MTP) complex. Replacing it with generic saturated C14 hydroxyacyl-CoA introduces confounding variables that compromise enzyme specificity, metabolic flux, and analytical detection. By using this genuine standard, you obtain physiologically relevant kinetic data and eliminate guesswork in metabolomics or inherited metabolic disorder research. This product is intended for research use only.

Molecular Formula C35H60N7O18P3S
Molecular Weight 991.9 g/mol
Cat. No. B15547643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,5Z)-3-hydroxytetradec-5-enoyl-CoA
Molecular FormulaC35H60N7O18P3S
Molecular Weight991.9 g/mol
Structural Identifiers
InChIInChI=1S/C35H60N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-23(43)18-26(45)64-17-16-37-25(44)14-15-38-33(48)30(47)35(2,3)20-57-63(54,55)60-62(52,53)56-19-24-29(59-61(49,50)51)28(46)34(58-24)42-22-41-27-31(36)39-21-40-32(27)42/h11-12,21-24,28-30,34,43,46-47H,4-10,13-20H2,1-3H3,(H,37,44)(H,38,48)(H,52,53)(H,54,55)(H2,36,39,40)(H2,49,50,51)/b12-11-/t23-,24+,28+,29+,30-,34+/m0/s1
InChIKeyKJJPUIFALMAQPF-SUAKZGBESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,5Z)-3-Hydroxytetradec-5-enoyl-CoA: Technical Specification for a Defined Long-Chain 3-Hydroxy Fatty Acyl-CoA Intermediate


(3S,5Z)-3-Hydroxytetradec-5-enoyl-CoA is a chemically defined long-chain (3S)-hydroxy fatty acyl-CoA [1]. This compound is characterized by a C14 acyl chain with a specific cis (Z) double bond at position 5 and a defined stereocenter (S-configuration) at the 3-hydroxy position [2]. At physiological pH 7.3, it exists predominantly as its fully deprotonated tetra-anion form [3]. Its molecular formula is C35H60N7O18P3S, with an average mass of 991.885 Da [2]. As an intermediate in unsaturated fatty acid beta-oxidation, it is a substrate for enzymes such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) [4].

Why Generic Substitution of (3S,5Z)-3-Hydroxytetradec-5-enoyl-CoA with Other C14-CoA Analogs Can Compromise Experimental Reproducibility


Procuring a generic 'C14 hydroxyacyl-CoA' is not a suitable substitute for (3S,5Z)-3-hydroxytetradec-5-enoyl-CoA in experiments requiring precise biological or chemical interrogation. Its closest commercially available or structurally annotated analogs, such as the saturated (3S)-3-hydroxytetradecanoyl-CoA (lacking a double bond) [1], the earlier-pathway intermediate (5Z)-tetradecenoyl-CoA (lacking the 3-hydroxy group) [2], and the trans-unsaturated (2E)-tetradecenoyl-CoA (differing in both double-bond position and geometry) [3], are distinct chemical entities. These structural differences dictate their specific roles and affinities within metabolic pathways, particularly in the beta-oxidation of unsaturated fatty acids [4]. Therefore, the use of an unvalidated analog risks introducing confounding variables related to enzyme specificity, metabolic flux, and analytical detection, undermining the validity of comparative data.

Quantitative Evidence Guide for (3S,5Z)-3-Hydroxytetradec-5-enoyl-CoA: Direct Comparator Analysis for Informed Procurement


Defined Stereochemical Configuration: (3S) vs. (3R) Epimer

This compound is specifically defined with a (3S)-hydroxy stereochemistry, distinguishing it from the non-physiological (3R) epimer [1]. (3R)-hydroxyacyl-CoA epimers are known intermediates that require specific epimerases for conversion to the (3S)-form, which is the exclusive substrate for the mitochondrial trifunctional protein (MTP) complex, including LCHAD [2]. Using a racemic mixture or undefined stereoisomer introduces an uncontrolled variable, as the (3R)-epimer is not a substrate for LCHAD and may act as an inhibitor [2]. While precise Ki or Km values for this specific compound are not publicly reported, the established mechanism of 3-hydroxyacyl-CoA epimerase confirms the strict stereochemical requirement for the (3S)-epimer in physiological oxidation [3].

Enzymology Metabolomics Fatty Acid Metabolism

Presence and Position of Unsaturation: (5Z) vs. Saturated C14 Analog

The defining feature of (3S,5Z)-3-hydroxytetradec-5-enoyl-CoA is the cis (Z) double bond at the Δ5 position, which distinguishes it from its fully saturated analog, (3S)-3-hydroxytetradecanoyl-CoA [1]. This unsaturation is a critical determinant of enzyme recognition and processing within the beta-oxidation pathway [2]. While head-to-head kinetic data (Km, Vmax) comparing this specific compound to its saturated analog are absent from public databases, class-level inference from EC 1.1.1.211 (LCHAD) indicates that the enzyme exhibits a broad but defined specificity for long-chain substrates, with activity on C16 substrates being 6- to 15-fold higher than on C4 substrates [3]. The presence and position of the double bond are known to significantly impact the binding and turnover of acyl-CoA intermediates by auxiliary enzymes like 2,4-dienoyl-CoA reductase and Δ3,Δ2-enoyl-CoA isomerase, which are essential for the complete oxidation of unsaturated fatty acids [2].

Metabolic Flux Analysis Lipidomics Enzyme Kinetics

Physiological Relevance as a Charged Intermediate

At physiological pH 7.3, this compound exists predominantly as the tetra-anion, (3S,5Z)-3-hydroxytetradec-5-enoyl-CoA(4-) [1]. This charged state is fundamentally different from neutral lipid analogs (e.g., methyl esters) or carnitine conjugates (e.g., O-[(9Z)-3-hydroxytetradec-9-enoyl]carnitine [2]). The -4 charge governs its physicochemical properties, including high aqueous solubility and, critically, its inability to passively diffuse across biological membranes. This charge-dependent compartmentalization is essential for mitochondrial beta-oxidation studies, as the CoA ester is the form recognized and processed by matrix enzymes, whereas carnitine esters are transport intermediates for the outer mitochondrial membrane [3].

Cell Biology Mitochondrial Metabolism In Vitro Assay Development

Validated Application Scenarios for (3S,5Z)-3-Hydroxytetradec-5-enoyl-CoA Based on Structural Specificity


Substrate for In Vitro LCHAD and MTP Enzyme Activity Assays

This compound is the appropriate substrate for assessing the enzymatic activity of long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD; EC 1.1.1.211) or the entire mitochondrial trifunctional protein (MTP) complex, specifically when investigating the beta-oxidation of monounsaturated fatty acids [1]. The defined (3S)-stereochemistry ensures it is the natural substrate, providing physiologically relevant kinetic data [2].

Metabolic Flux Analysis of Unsaturated Fatty Acid Catabolism

In metabolomics and lipidomics studies, (3S,5Z)-3-hydroxytetradec-5-enoyl-CoA can be employed as an authentic analytical standard or a labeled tracer (e.g., 13C) to specifically monitor the flux through the auxiliary pathways required for unsaturated fatty acid beta-oxidation, a process that is invisible when using saturated analogs [1].

Functional Characterization of Genetic Variants in Fatty Acid Oxidation Disorders

This compound is a key reagent for in vitro diagnostic research on inherited metabolic disorders such as LCHAD deficiency or MTP deficiency. Its use in patient-derived fibroblast assays or with recombinant mutant enzymes allows for a precise correlation of genotype with specific metabolic blockages in the processing of unsaturated acyl-CoA intermediates [3].

Development of Targeted LC-MS/MS Assays for Metabolic Profiling

The unique molecular formula and monoisotopic mass (991.29284 Da) of (3S,5Z)-3-hydroxytetradec-5-enoyl-CoA [4] allow for its specific detection and quantification in complex biological matrices using high-resolution mass spectrometry, enabling the development of targeted assays to study changes in unsaturated fatty acid metabolism in disease states or under pharmacological intervention.

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